molecular formula C5H10Si B032187 Ethynyltrimethylsilane CAS No. 1066-54-2

Ethynyltrimethylsilane

Cat. No. B032187
CAS RN: 1066-54-2
M. Wt: 98.22 g/mol
InChI Key: CWMFRHBXRUITQE-UHFFFAOYSA-N
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Safety and Hazards

Ethynyltrimethylsilane is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use explosion-proof equipment .

Relevant Papers

The paper titled “Switching excitons between the emissive and photochromic pathways in the triphenylethylene system” discusses the use of this compound in the study of photoluminescence and photochromic properties . Another paper titled “Laser-induced polymerization of gaseous this compound was used for efficient chemical vapour deposition of polycarbosilane films” discusses the use of this compound in the production of polymers .

Preparation Methods

The synthesis of Ciliobrevin A involves the preparation of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile derivatives. One representative procedure includes the use of 2-cyanothioacetamide as a starting material . The reaction conditions and specific steps for the synthesis of Ciliobrevin A are detailed in the supporting information of related research articles . Industrial production methods for Ciliobrevin A are not widely documented, as it is primarily used for research purposes.

properties

IUPAC Name

ethynyl(trimethyl)silane
Source PubChem
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InChI

InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CWMFRHBXRUITQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#C
Source PubChem
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Molecular Formula

C5H10Si
Source PubChem
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Related CAS

30553-41-4
Record name Silane, ethynyltrimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID7061435
Record name Trimethylsilylacetylene
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Molecular Weight

98.22 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Trimethylsilylacetylene
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Vapor Pressure

224.0 [mmHg]
Record name Trimethylsilylacetylene
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CAS RN

1066-54-2, 7299-46-9
Record name (Trimethylsilyl)acetylene
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Record name Silane, ethynyltrimethyl-
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Record name Silane, ethynyltrimethyl-
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Record name Trimethylsilylacetylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Ethynyltrimethylsilane itself doesn't have a specific biological target like a drug. Instead, its reactivity lies in its carbon-carbon triple bond and ability to act as a building block in organic synthesis. It's commonly used to introduce ethynyl (-C≡CH) groups into molecules, which can then be further functionalized. [, , , , , , , , , , , , , , , , , , , ] Therefore, downstream effects heavily depend on the specific molecules synthesized using this compound.

A: * Molecular formula: C5H10Si* Molecular weight: 98.22 g/mol* Spectroscopic data: * 1H NMR: The proton attached to the sp hybridized carbon shows a characteristic signal around 2.3 ppm. The trimethylsilyl group appears as a singlet around 0.1 ppm. [] * 13C NMR: The acetylenic carbons show characteristic signals in the range of 80-110 ppm. [] * IR: A sharp peak around 2100 cm-1 indicates the presence of the carbon-carbon triple bond (C≡C). []

A: this compound is a flammable liquid at room temperature. It's generally stable under inert conditions but can undergo reactions with strong acids, bases, and oxidizing agents. [, , , , , ] It's often used as a reagent in organic synthesis, especially in reactions involving transition metal catalysts like palladium. [, , , , , , , , ]

A: this compound itself isn't a catalyst. It serves as a reagent in various catalytic reactions, primarily in cross-coupling reactions like the Sonogashira reaction. [, , , , , , , , ] In these reactions, it acts as a source of an ethynyl group that gets transferred to an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. This process generally shows good regioselectivity, leading to the formation of the desired alkyne product.

A: While detailed computational studies specifically focused on this compound might be limited, its properties and reactivity have likely been explored as part of larger studies on alkyne reactivity and cross-coupling reactions. [] Researchers often utilize computational methods to understand reaction mechanisms, predict product selectivity, and optimize reaction conditions for reactions involving this compound.

ANone: These aspects primarily apply to pharmaceuticals and biologically active compounds. As this compound primarily serves as a chemical reagent and building block in organic synthesis, these considerations are less relevant. Information on these aspects should be sought for the final synthesized compounds where this compound is a precursor.

A: this compound gained prominence with the development of transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira reaction. Its ability to readily undergo these reactions, introducing alkyne functionality into diverse molecules, marked a significant milestone in synthetic organic chemistry. [, , , , , , , , ]

A: this compound finds applications across various disciplines. In materials science, it can be used to synthesize polymers with interesting optical and electronic properties. [, ] In chemical biology, it can be employed to create modified biomolecules for studying biological processes. Its versatility makes it valuable for researchers in organic chemistry, medicinal chemistry, materials science, and chemical biology.

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